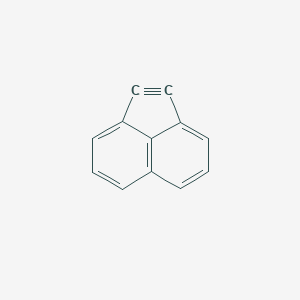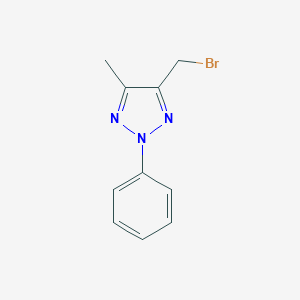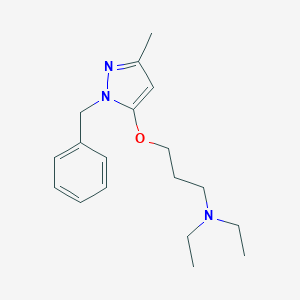
Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in various physiological and pathological processes. Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- is synthesized using a complex chemical process and has a wide range of applications in the field of pharmacology and drug discovery.
作用机制
Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- exerts its pharmacological effects by inhibiting the activity of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl-. Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in the regulation of various cellular processes. Inhibition of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This results in the modulation of various physiological and pathological processes, including inflammation, immune response, and neurodegeneration.
生化和生理效应
Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- inhibits the activity of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- with high selectivity and potency. In vivo studies have shown that Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- has anti-inflammatory, bronchodilatory, and neuroprotective effects. These effects are mediated by the modulation of various signaling pathways, including the cAMP-PKA pathway, the mitogen-activated protein kinase (MAPK) pathway, and the nuclear factor-kappa B (NF-κB) pathway.
实验室实验的优点和局限性
Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- has several advantages for lab experiments. It is a potent and selective inhibitor of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl-, which makes it a valuable tool for studying the role of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- in various physiological and pathological processes. Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- is also relatively stable and can be stored for long periods, which makes it suitable for use in long-term experiments. However, Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- has several limitations for lab experiments. It is a complex chemical compound that requires advanced chemical expertise for synthesis. Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- is also relatively expensive, which may limit its use in some research settings.
未来方向
Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- has several potential future directions for scientific research. One direction is the development of new Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- inhibitors based on the chemical structure of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl-. These new inhibitors may have improved selectivity, potency, and pharmacokinetic properties compared to Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl-. Another direction is the investigation of the role of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- in various physiological and pathological processes. Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- may be used as a tool to study the role of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- in diseases such as asthma, COPD, and Alzheimer's disease. Finally, Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- may be used in drug discovery programs to identify new therapeutic targets and develop new drugs for the treatment of various diseases.
合成方法
The synthesis of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- involves a multi-step process that requires advanced chemical expertise. The synthesis starts with the reaction between benzyl bromide and 1-(3-dimethylamino)propoxy-3-methyl-2,4-dinitrobenzene, which leads to the formation of 1-benzyl-3-methyl-5-(3-(dimethylamino)propoxy)-2,4-dinitrobenzene. This compound is then reduced using hydrogen gas and palladium on carbon catalyst to obtain 1-benzyl-3-methyl-5-(3-(dimethylamino)propoxy)-2,4-diaminobenzene. Finally, this compound is reacted with pyrazole-5-carboxylic acid to form Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl-.
科学研究应用
Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- is widely used in scientific research as a potent Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- inhibitor. Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- is an enzyme that plays a crucial role in the regulation of various physiological and pathological processes, including inflammation, immune response, and neurodegeneration. Inhibition of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- has been shown to have therapeutic potential in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease.
属性
CAS 编号 |
13200-69-6 |
|---|---|
产品名称 |
Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- |
分子式 |
C18H27N3O |
分子量 |
301.4 g/mol |
IUPAC 名称 |
3-(2-benzyl-5-methylpyrazol-3-yl)oxy-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C18H27N3O/c1-4-20(5-2)12-9-13-22-18-14-16(3)19-21(18)15-17-10-7-6-8-11-17/h6-8,10-11,14H,4-5,9,12-13,15H2,1-3H3 |
InChI 键 |
FNIKIPDDJVZHNV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCOC1=CC(=NN1CC2=CC=CC=C2)C |
规范 SMILES |
CCN(CC)CCCOC1=CC(=NN1CC2=CC=CC=C2)C |
其他 CAS 编号 |
13200-69-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




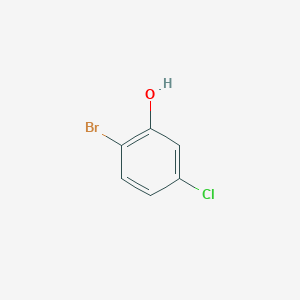
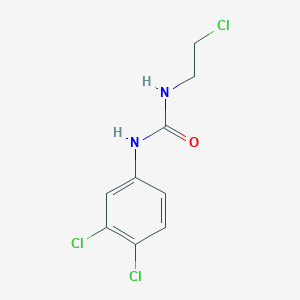
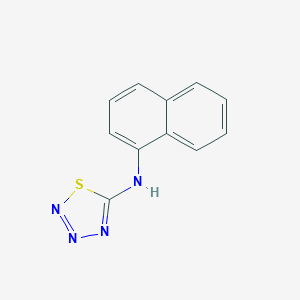
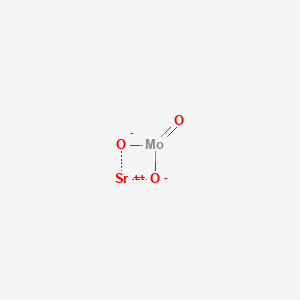
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)
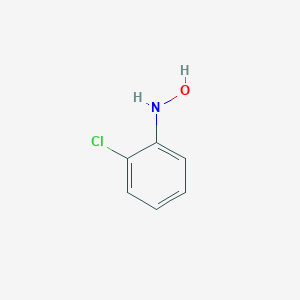
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)
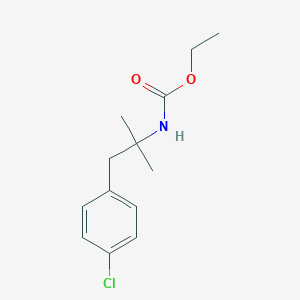
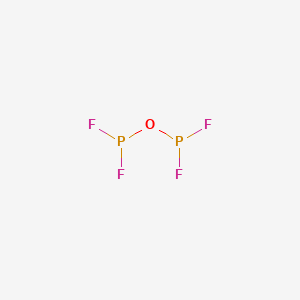
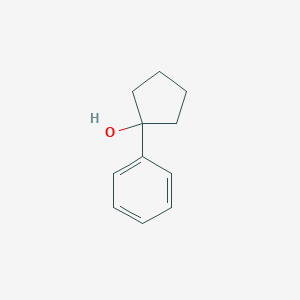
![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)
